molecular formula C18H17BrN2O5S B3550882 4-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid

4-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid

Cat. No.: B3550882
M. Wt: 453.3 g/mol
InChI Key: MGFUPQZLTGVZQF-UHFFFAOYSA-N
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Description

4-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzamido group, a bromine atom, and a pyrrolidine-1-sulfonyl group, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name

4-[(4-bromo-3-pyrrolidin-1-ylsulfonylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O5S/c19-15-8-5-13(11-16(15)27(25,26)21-9-1-2-10-21)17(22)20-14-6-3-12(4-7-14)18(23)24/h3-8,11H,1-2,9-10H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFUPQZLTGVZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid typically involves multiple steps, including the introduction of the bromine atom, the formation of the benzamido group, and the attachment of the pyrrolidine-1-sulfonyl group. Common synthetic routes may involve:

    Bromination: Introduction of the bromine atom to the benzene ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: Formation of the benzamido group through the reaction of an amine with a carboxylic acid derivative.

    Sulfonylation: Attachment of the pyrrolidine-1-sulfonyl group using sulfonyl chloride derivatives in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be used.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

4-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[4-Chloro-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid: Similar structure with a chlorine atom instead of bromine.

    4-[4-Methyl-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid: Similar structure with a methyl group instead of bromine.

    4-[4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 4-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, in particular, can influence its reactivity and interactions compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid
Reactant of Route 2
4-[4-Bromo-3-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid

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